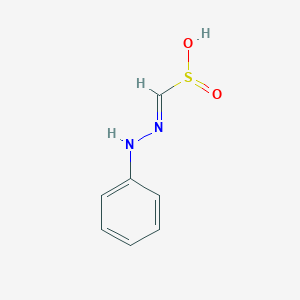

Diethyl 2-hydroxymalonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .

Biochemical Pathways

This compound is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that this compound plays a role in these biochemical pathways .

Result of Action

The result of this compound’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in reactions that form chiral halogenated acetic acids . These acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate may interact with enzymes, proteins, and other biomolecules in these processes .

Molecular Mechanism

It is known to be involved in the synthesis of chiral halogenated acetic acids . This process involves several steps, including saponification, decarboxylation, and tautomerization . These reactions suggest that this compound may interact with various biomolecules and potentially influence gene expression.

Metabolic Pathways

It is involved in the synthesis of chiral halogenated acetic acids, suggesting it may interact with enzymes or cofactors in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxymalonate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the compound is produced by the esterification of malonic acid with ethanol using a continuous process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxymalonate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.

Condensation: It can undergo condensation reactions with urea to form barbituric acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Alkylation: Alkyl halides and a base such as sodium ethoxide.

Condensation: Urea and heat.

Major Products Formed

Hydrolysis: Malonic acid and ethanol.

Alkylation: Alpha-alkylated malonic esters.

Condensation: Barbituric acid.

Scientific Research Applications

Diethyl 2-hydroxymalonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate:

Ethyl acetoacetate: Another ester used in organic synthesis, it differs in having a keto group instead of a hydroxy group.

Uniqueness

Diethyl 2-hydroxymalonate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for additional functionalization compared to similar compounds .

Properties

IUPAC Name |

diethyl 2-hydroxypropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13937-08-1 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)